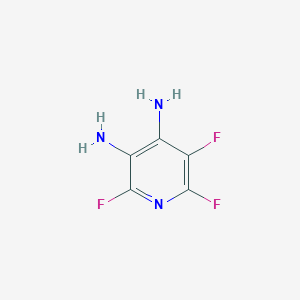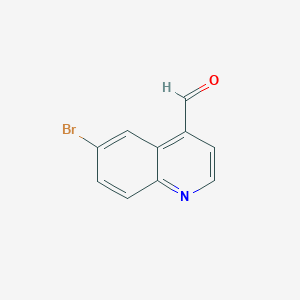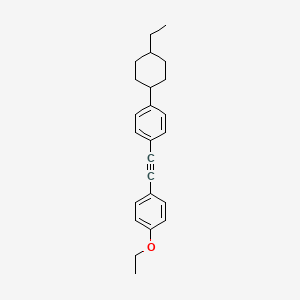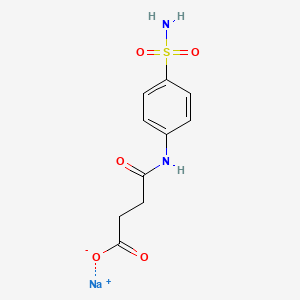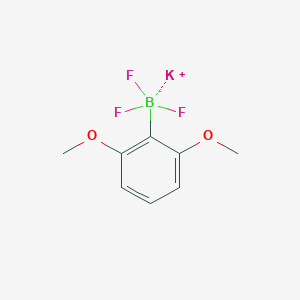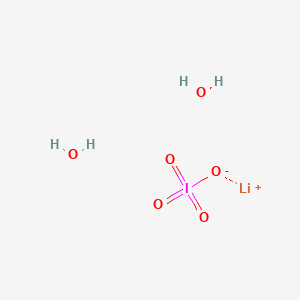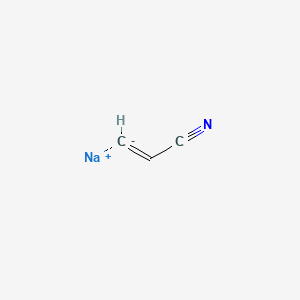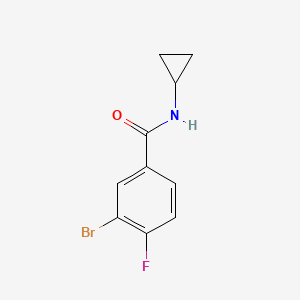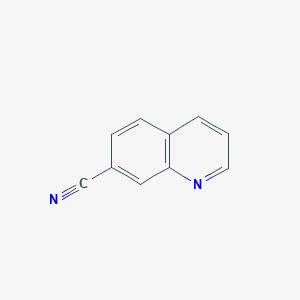
Quinoline-7-carbonitrile
Overview
Description
Quinoline-7-carbonitrile is a chemical compound used in proteomics research applications . It has a molecular formula of C10H6N2 and a molecular weight of 154.17 .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives includes methods that reduce reaction time with increased yield, fulfilling the green chemistry principles . These methods include synthesis by microwave, using clay or other catalysts that can be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various methods such as 1H and 13C NMR, FTIR, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
Quinoline derivatives show significant results through different mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . El-Gamal et al. synthesized quinoline-carbonitrile derivatives and found them to be promising antibacterial lead compounds by varying substitutions at position 6 .Physical And Chemical Properties Analysis
This compound is widely used in scientific research due to its unique properties and molecular structure. It has been used as a corrosion inhibitor for N80 steel in oil-well acidizing .Scientific Research Applications
Corrosion Inhibition : Quinoline derivatives, including quinoline-3-carbonitrile and its variants, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. They show significant inhibition efficiency, with some derivatives achieving up to 98.09% efficiency. These inhibitors work by adsorbing on the metal surface, with different derivatives exhibiting varying inhibition mechanisms (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Activities : Quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds demonstrated promising antimicrobial activities, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL. These compounds have also been studied for their binding patterns against DNA-gyrase, a crucial enzyme in bacterial replication (El-Gamal et al., 2018).
Cytotoxicity in Cancer Research : Quinoline-3-carbonitrile derivatives have shown selective cytotoxicity against certain cancer cell lines. Some compounds displayed excellent cytotoxicity, making them potentially valuable in cancer research (Zhang et al., 2010).
Photovoltaic Properties : Quinoline derivatives have been studied for their application in organic–inorganic photodiode fabrication. These compounds exhibited photovoltaic properties under illumination conditions, suggesting potential use in photodiodes and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Fluorescent Dyes : Benzimidazo-quinolines, which include quinoline-3-carbonitrile derivatives, have been synthesized and used as fluorescent disperse dyes. These compounds exhibit attractive dyeing properties on various materials (Shenoy & Seshadri, 1989).
Chemosensor Development : Quinoline-3-carbonitrile derivatives have been developed as chemosensors, particularly for detecting metal ions. Some compounds were found to be highly sensitive toward Fe3+ ions, with detection limits in the nanomolar range (Shylaja et al., 2018).
Mechanism of Action
Target of Action
Quinoline-7-carbonitrile, like many quinoline derivatives, has been found to have a diverse spectrum of biological activities . The primary targets of quinoline derivatives include c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors . These receptors are pivotal targets for the activation of important carcinogenic pathways .
Mode of Action
Quinoline derivatives interact with their targets through various mechanisms. They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Biochemical Pathways
The interaction of quinoline derivatives with their targets affects important carcinogenic pathways, specifically the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Pharmacokinetics
The optimization of quinoline derivatives for improved pharmacokinetic properties is a common focus in drug development .
Result of Action
The result of this compound’s action at the molecular and cellular level is likely to be similar to other quinoline derivatives. These compounds have been reported to strongly activate cell apoptosis and inhibit tumor growth through various mechanisms
Action Environment
The synthesis of quinoline derivatives often involves green and clean methods, such as microwave synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce more sustainable chemical processes, which may indirectly influence the action of the resulting compounds.
Safety and Hazards
When handling Quinoline-7-carbonitrile, it is recommended to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation. Ensure adequate ventilation and keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The primary focus of future research could be to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
properties
IUPAC Name |
quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHIFNNCZPJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625033 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67360-38-7 | |
| Record name | Quinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




